Hydrophilicity & Aqueous Compatibility: A Decisive Advantage for Water-Based Synthesis and Biological Assays
Piperazin-1-yl-acetic acid (target) displays a computed XLogP3-AA of -3.1, indicating exceptionally high hydrophilicity. In contrast, the N4-acetyl analog (4-acetyl-piperazin-1-yl)-acetic acid has a LogP of -0.88910, and the N4-methyl analog (4-methyl-piperazin-1-yl)-acetic acid has a LogP of -0.63. The quantified difference in lipophilicity between the target and the N4-acetyl analog is ΔLogP = -2.21, and versus the N4-methyl analog is ΔLogP = -2.47. This large difference fundamentally alters aqueous solubility, retention time in reversed-phase chromatography, and compound handling in biological buffers. [1][2][3]
| Evidence Dimension | Lipophilicity (XLogP/LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -3.1 |
| Comparator Or Baseline | (4-Acetyl-piperazin-1-yl)-acetic acid (LogP = -0.88910); (4-Methyl-piperazin-1-yl)-acetic acid (LogP = -0.63) |
| Quantified Difference | ΔLogP = -2.21 vs. N4-acetyl analog; ΔLogP = -2.47 vs. N4-methyl analog |
| Conditions | Computed values from PubChem XLogP3 algorithm [1] and MolBase/ACD/Labs LogP [2][3] |
Why This Matters
Procurement of the correct compound ensures predictable solubility and chromatographic behavior, directly impacting synthesis success rates and assay reproducibility in aqueous media.
- [1] PubChem. (2025). Piperazin-1-yl-acetic acid (CID 650402). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Piperazin-1-yl-acetic-acid View Source
- [2] MolBase. (2025). (4-乙酰基哌嗪-1-基)乙酸 (CAS 705941-45-3). Retrieved from https://mip.molbase.cn/moldata/156884.html View Source
- [3] ChemSpider. (2025). 4-Methyl-1-piperazine acetic acid (CSID:10616020). Retrieved from https://legacy.chemspider.com/Chemical-Structure.10616020.html View Source
